molecular formula C₉H₁₄F₃NO₄ B1141159 Methyl N-trifluoroacetyldaunosaminide CAS No. 51996-41-9

Methyl N-trifluoroacetyldaunosaminide

Cat. No. B1141159
CAS RN: 51996-41-9
M. Wt: 257.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-trifluoroacetyldaunosaminide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a derivative of the natural product daunomycin, which is known for its potent anti-tumor properties. Methyl N-trifluoroacetyldaunosaminide has been shown to have similar properties, making it a promising candidate for the development of new anti-cancer drugs.

Scientific Research Applications

Use as a Nitrification Inhibitor in Environmental Science

Scientific Field

This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application

“Methyl N-trifluoroacetyldaunosaminide” is used as a nitrification inhibitor (NI). NIs are considered an effective strategy for reducing nitrification rate and related environmental nitrogen (N) loss .

Methods of Application

In the study, an aerobic 15 N microcosmic incubation experiment was conducted to compare the effects of a biological NI (methyl 3- (4-hydroxyphenyl) propionate, MHPP) with three chemical NIs . The mechanisms of chemical and biological NIs inhibiting n_gross can be partly attributed to changes in the abundance and community of ammonia oxidizers .

Results or Outcomes

The results showed that DMPP significantly inhibited m_gross rate ( P < 0.05), whereas DCD, nitrapyrin, and MHPP only numerically inhibited it . Gross N nitrification ( n_gross) rates were inhibited by 9.48% in the DCD treatment to 51.5% in the nitrapyrin treatment .

properties

IUPAC Name

2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZHBFJQGCCEPR-GOXNJFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46783627

Citations

For This Compound
2
Citations
F Arcamone - Bulletin des Sociétés Chimiques Belges, 1982 - Wiley Online Library
… The N-trifluoroacetyl derivative of 4-0-methyldaunosamine had been prepared upon reaction of methyl N-trifluoroacetyldaunosaminide with diazomethane in methylene chloride and in …
Number of citations: 1 onlinelibrary.wiley.com
HR Hanna - 1983 - ruor.uottawa.ca
Lithium triethylborohydride (LTBE) reacts readily with methyl. 4, 6-0-benzyl idene-aD-glucopyrano side p-toluenesulfonates to give deoxyglycosides in over 90Z yield. Thus, the methyl 4…
Number of citations: 2 ruor.uottawa.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.